Ptkoe-porphyrin
Description
Properties
CAS No. |
55106-64-4 |
|---|---|
Molecular Formula |
C62H42FeN4O12 |
Molecular Weight |
1090.9 g/mol |
IUPAC Name |
iron(2+);13,16,22,25,44,47,53,56-octaoxa-67,74-diaza-68,73-diazanidatridecacyclo[35.25.4.46,32.12,5.133,36.163,66.07,12.018,51.020,49.026,31.038,43.057,62.169,72]tetraheptaconta-1,3,5,7,9,11,18,20(49),26,28,30,32(69),33,35,37(66),38,40,42,50,57,59,61,63(67),64,70,72(74)-hexacosaene-17,21,48,52-tetrone |
InChI |
InChI=1S/C62H42N4O12.Fe/c67-59-39-33-41-42-34-40(39)60(68)76-30-26-72-52-14-6-2-10-36(52)56-44-18-17-43(63-44)55(35-9-1-5-13-51(35)71-25-29-75-59)47-21-22-48(65-47)57(37-11-3-7-15-53(37)73-27-31-77-61(41)69)45-19-20-46(64-45)58(50-24-23-49(56)66-50)38-12-4-8-16-54(38)74-28-32-78-62(42)70;/h1-24,33-34H,25-32H2;/q-2;+2 |
InChI Key |
XWRDYNPQMSMNGD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CC3=C4C=C2C(=O)OCCOC5=CC=CC=C5C6=C7C=CC(=C(C8=NC(=C(C9=CC=CC=C9OCCOC3=O)C2=CC=C([N-]2)C(=C2C=CC6=N2)C2=CC=CC=C2OCCOC4=O)C=C8)C2=CC=CC=C2O1)[N-]7.[Fe+2] |
Canonical SMILES |
C1COC(=O)C2=CC3=C4C=C2C(=O)OCCOC5=CC=CC=C5C6=C7C=CC(=C(C8=NC(=C(C9=CC=CC=C9OCCOC3=O)C2=CC=C([N-]2)C(=C2C=CC6=N2)C2=CC=CC=C2OCCOC4=O)C=C8)C2=CC=CC=C2O1)[N-]7.[Fe+2] |
Synonyms |
5,10,15,20-pyromellitoyl(tetrakis(2-oxyethoxyphenyl))porphyrin PTKOE-porphyrin |
Origin of Product |
United States |
Synthetic Methodologies for Platinum Porphyrin Derivatives
Strategies for Central Platinum Metalation
The insertion of a platinum ion into the porphyrin macrocycle is a critical step in the synthesis of platinum porphyrin derivatives. Two primary strategies are employed for this purpose: direct metalation and ligand exchange methodologies.
Direct Metalation Approaches
Direct metalation involves the reaction of a free-base porphyrin with a platinum salt. A common method utilizes platinum(II) chloride (PtCl₂) in a high-boiling solvent such as benzonitrile (B105546) or diphenyl ether. acs.org The reaction often requires elevated temperatures and prolonged reaction times to achieve complete metalation.
For instance, the synthesis of Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl)-porphyrin (Pt(II)-TAPP) was achieved by reacting the corresponding free-base porphyrin with PtCl₂(PhCN)₂ in chlorobenzene (B131634) in the presence of sodium acetate (B1210297). mdpi.com The use of a platinum(II) precursor with labile ligands like benzonitrile (PhCN) can facilitate the metal insertion under milder conditions. oup.com
| Platinum Salt | Solvent | Conditions | Typical Yield | Reference |
| PtCl₂ | Benzonitrile | Reflux, 24-48 h | Moderate to Good | acs.org |
| PtCl₂(PhCN)₂ | Chlorobenzene | Reflux, few hours | Good | mdpi.comoup.com |
| Pt(acac)₂ | 1,2,4-trichlorobenzene | 210 °C | High |
Table 1: Representative Conditions for Direct Platinum Metalation of Porphyrins
Ligand Exchange Methodologies for Platinum Incorporation
Ligand exchange offers an alternative route for platinum insertion, particularly when direct metalation proves to be inefficient or leads to undesired side reactions. This method typically involves the use of a platinum complex with easily displaceable ligands. A notable example is the use of cis-[PtCl₂(PhCN)₂], which has been shown to be an effective reagent for the platination of porphyrins under relatively mild conditions. oup.com
The reaction of a free-base porphyrin with cis-[PtCl₂(PhCN)₂] in the presence of a weak base, such as sodium acetate, in refluxing chlorobenzene can afford the corresponding Pt(II) porphyrin in good yields within a few hours. mdpi.comoup.com This method is advantageous as it often requires less harsh conditions and simpler purification procedures compared to traditional direct metalation methods. oup.com
Peripheral Functionalization and Substituent Effects on Synthesis
The properties of platinum porphyrins can be finely tuned by introducing various functional groups at the peripheral positions of the macrocycle, namely the meso- and β-pyrrolic positions.
Meso-Position Substitution Strategies
The meso-positions of the porphyrin ring are prime sites for functionalization, which can significantly influence the electronic and steric properties of the molecule. mdpi.com
One of the most common methods for introducing substituents at the meso-positions is the condensation of pyrrole (B145914) with an appropriately substituted aldehyde. nih.govresearchgate.net For example, meso-tetraarylporphyrins can be synthesized by reacting pyrrole with a substituted benzaldehyde (B42025) under acidic conditions. nih.govresearchgate.net
Post-synthetic modification of pre-formed porphyrins is another powerful strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are widely used to introduce a variety of functional groups at the meso-positions of halogenated porphyrins. acs.orgresearchgate.net For instance, meso-brominated porphyrins can be coupled with boronic acids or terminal alkynes to yield meso-aryl or meso-alkynyl substituted porphyrins, respectively. nih.gov
| Reaction | Reagents | Functional Group Introduced | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl | acs.orgnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | acs.orgnih.gov |
| Heck Reaction | Alkene, Pd catalyst | Alkenyl | acs.org |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Formyl | nih.govmdpi.com |
Table 2: Common Methods for Meso-Position Functionalization of Porphyrins
Beta-Pyrrolic Position Functionalization and Derivatization
Functionalization at the β-pyrrolic positions offers another avenue to modulate the properties of platinum porphyrins. researchgate.net While synthetically more challenging compared to meso-functionalization, several methods have been developed for the selective modification of these positions. mdpi.com
Electrophilic substitution reactions, such as bromination and formylation, can be directed to the β-positions under specific conditions. mdpi.comresearchgate.net For example, the Vilsmeier-Haack reaction can be used to introduce formyl groups at the β-positions of the porphyrin macrocycle. nih.govresearchgate.net These formyl groups can then serve as versatile handles for further transformations. mdpi.com
Transition metal-catalyzed cross-coupling reactions are also applicable for the functionalization of β-halogenated porphyrins, enabling the introduction of a wide range of substituents. nih.govacs.org
Advanced Synthetic Approaches to Complex Platinum Porphyrin Architectures
The development of advanced synthetic methodologies has enabled the construction of highly complex platinum porphyrin architectures, including oligomers and polymers. uu.nloup.com These materials are of interest for their potential applications in molecular electronics and photocatalysis. mdpi.comrsc.org
A powerful approach for creating such architectures involves the use of platinum acetylide linkages to connect porphyrin units. uu.nloup.com Stepwise synthesis, employing palladium-catalyzed cross-coupling reactions, allows for the precise construction of well-defined porphyrin wires of significant length. oup.com
Furthermore, the concept of "porphyrin-based pincer complexes" has emerged, where the porphyrin acts as a ligand to a second metal center at its periphery. researchgate.net This has led to the synthesis of novel Pt(II) and Pt(IV) porphyrin pincer complexes with unique structures and reactivities. researchgate.net The synthesis of these complex molecules often involves a sequence of reactions, including peripheral functionalization, metalation, and subsequent coordination to another metal center. researchgate.net
Stepwise Assembly of Platinum-Bridged Porphyrin Oligomers and Polymers
Stepwise assembly provides a high degree of control over the final structure of porphyrin-based materials. This bottom-up approach involves the sequential addition of building blocks, allowing for the synthesis of structurally well-defined oligomers and polymers with specific lengths, sequences, and geometries.
Detailed Research Findings: A common strategy for creating these structures involves transition-metal-catalyzed cross-coupling reactions. acs.org For instance, palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings are standard techniques for forming carbon-carbon bonds between porphyrin units. acs.orgresearchgate.net These methods are effective for derivatizing halogenated porphyrins to introduce bridging units. acs.org
Another powerful technique is the use of platinum-acetylide linkages to connect porphyrin monomers. researchgate.net A series of structurally well-defined molecular wires, with metalloporphyrins connected by platinum acetylides, has been synthesized. This stepwise approach yields stable, soluble wires, with the longest reported oligomer reaching an impressive 400 Å. researchgate.net The synthesis typically involves coupling a diethynyl-functionalized porphyrin with a trans-[Pt(PPh₃)₂(C≡C–R)Cl] complex. researchgate.net
Furthermore, platinum can be directly incorporated as a bridge between porphyrin units. For example, 2-borylated porphyrins can react with Pt(cod)Cl₂ (dichloro(1,5-cyclooctadiene)platinum(II)) to form β-to-β platinum-bridged porphyrin dimers. rsc.org These dimers can then undergo reductive elimination, often mediated by triphenylphosphine, to create a direct C-C bond between the porphyrin units. rsc.orgnih.gov This stepwise sequence allows for the construction of directly linked porphyrin oligomers. nih.gov
The synthesis of telechelic polymers, which feature a central polymer chain end-capped with platinum(II) complexes, represents another facet of stepwise assembly. rsc.org These materials combine the properties of the polymer with the luminescent and interactive capabilities of the terminal platinum complexes. rsc.org
Table 1: Examples of Stepwise Synthesis Methods for Platinum Porphyrin Derivatives
| Method | Bridging Unit | Key Reagents | Resulting Structure | Reference |
| Palladium-Catalyzed Cross-Coupling | Various (e.g., alkynes, aryls) | Palladium catalyst, halogenated porphyrins | Porphyrin dimers and oligomers | acs.orgresearchgate.net |
| Platinum-Acetylide Coupling | Platinum acetylide | trans-[Pt(PPh₃)₂(C≡C–R)Cl], diethynyl porphyrin | Linear porphyrin wires | researchgate.net |
| Platinum Bridging via Borylation | Direct platinum bridge | Pt(cod)Cl₂, 2-borylated porphyrin | β-to-β platinum-bridged dimers | rsc.org |
| End-Functionalization of Polymers | Platinum(II) complexes | Pre-formed polymers, platinum complexes | Telechelic metallopolymers | rsc.org |
Coordination-Driven Self-Assembly for Platinum Porphyrin Macrocycles and Cages
Coordination-driven self-assembly is a powerful strategy that utilizes the spontaneous formation of bonds between metal ions (acceptors) and organic ligands (donors) to construct discrete 2D and 3D supramolecular structures. nih.govfrontiersin.org This method is highly efficient for creating complex architectures like metallacycles and metallacages from relatively simple building blocks. frontiersin.org
Detailed Research Findings: In the context of platinum porphyrins, this approach typically involves porphyrins functionalized with pyridyl or other coordinating groups, which act as the donor ligands. These are then combined with platinum-based acceptor complexes that have specific coordination angles (e.g., 90°, 120°, 180°). nih.govoaepublish.com
For example, two-component self-assembly between a pyridyl-containing porphyrin and a 120-degree di-platinum(II) motif can lead to the formation of [2+4] metallacages. nih.gov Similarly, combining p-bipyridine modified porphyrins with platinum acceptors can construct organoplatinum(II) metallacycles. frontiersin.org The resulting structures are typically characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their formation and high symmetry. nih.govfrontiersin.org
The geometry of the building blocks dictates the final architecture. The use of 180° diplatinum(II) acceptors with appropriate donors can lead to the formation of trigonal-prismatic cages. acs.org The self-assembly of pre-designed angular and linear dipyridylporphyrin modules with bisphosphine-coordinated Pt(II) modules can result in cyclic porphyrin arrays of varying sizes. acs.org These assemblies can form rhombus or triangular structures depending on the angles of the platinum acceptors used. oaepublish.com
One significant advantage of forming these cages is the ability to prevent the aggregation of the porphyrin units, which can enhance their photophysical properties, such as improving the generation of reactive oxygen species (ROS). nih.gov The incorporation of platinum atoms into the cage structure itself can also promote intersystem crossing, further enhancing these properties. nih.gov
Table 2: Self-Assembly of Platinum Porphyrin Macrocycles and Cages
| Platinum Acceptor Angle | Porphyrin Donor | Resulting Architecture | Reference |
| 120° | Pyridyl-containing porphyrin | [2+4] Metallacage | nih.gov |
| 120° or 180° | p-Bipyridine modified porphyrin | Metallacycle (e.g., triangle) | frontiersin.orgoaepublish.com |
| 180° | Tetrapyridyl donors | Trigonal-prismatic cage | acs.org |
| Angular and Linear | Dipyridylporphyrin modules | Cyclic porphyrin arrays (dimers, tetramers) | acs.org |
Control over Reaction Conditions and Yield Optimization in Platinum Porphyrin Synthesis
The synthesis of platinum porphyrins can be challenging, often requiring harsh conditions that can lead to degradation of the porphyrin macrocycle or low yields. Therefore, careful control over reaction parameters such as solvent, temperature, platinum source, and the use of additives is crucial for optimizing the synthesis.
Detailed Research Findings: Traditionally, the insertion of platinum into a porphyrin core involves heating a solution of the free-base porphyrin with a platinum salt like platinum(II) chloride (PtCl₂) in a high-boiling point solvent such as benzonitrile. mdpi.com However, this can lead to side reactions, including decarboxylation if certain functional groups are present. mdpi.com
To mitigate these issues and improve yields, several modifications have been explored. mdpi.com One successful approach is the use of a platinum salt that is more soluble in organic solvents, such as bis(benzonitrile)platinum(II) dichloride (PtCl₂(PhCN)₂). mdpi.comresearchgate.net This reagent allows the reaction to proceed under milder conditions. For instance, refluxing in chlorobenzene (boiling point 131 °C) in the presence of a weak base like sodium propionate (B1217596) can afford the desired Pt(II) complexes in good yields within a few hours. researchgate.net The use of a base helps to neutralize any HCl that may be released during the reaction. mdpi.com
Microwave-assisted synthesis has also emerged as a valuable tool. mdpi.com Microwave irradiation can significantly reduce reaction times and in some cases, improve yields compared to conventional heating. worldscientific.com Optimization studies have shown that the choice of platinum salt is critical; replacing PtCl₂ with K₂PtCl₄ may not improve the reaction, whereas PtCl₂(PhCN)₂ can lead to significant improvements. mdpi.com
The progress of the metallation reaction can be conveniently monitored using UV-vis spectroscopy. The disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of a sharp Soret band and two Q-bands for the platinum complex indicate the successful formation of the product. mdpi.com
Table 3: Optimization of Reaction Conditions for Platinum Porphyrin Synthesis
| Parameter | Conventional Method | Optimized Method | Advantage of Optimization | Reference | | --- | --- | --- | --- | | Platinum Salt | Platinum(II) chloride (PtCl₂) | Bis(benzonitrile)platinum(II) dichloride (PtCl₂(PhCN)₂) | Better solubility, milder conditions | mdpi.comresearchgate.net | | Solvent | Benzonitrile (high b.p.) | Chlorobenzene (lower b.p.) | Easier removal, milder conditions | mdpi.comresearchgate.net | | Additive | None | Weak base (e.g., NaOAc, Na₂CO₃) | Neutralizes HCl, prevents degradation | mdpi.com | | Heating | Conventional reflux | Microwave irradiation | Reduced reaction time, potentially higher yield | mdpi.comworldscientific.com |
Theoretical and Computational Investigations of Platinum Porphyrin Systems
Electronic Structure Elucidation of Platinum Porphyrin Complexes
The electronic structure of platinum porphyrin complexes is fundamental to understanding their photophysical and chemical properties. Computational methods are invaluable tools for elucidating these characteristics at a molecular level.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state electronic properties of molecules. For a hypothetical platinum-containing "Ptkoe-porphyrin," DFT calculations would be employed to determine key parameters such as its optimized molecular geometry, bond lengths, and bond angles. These calculations would provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms.
Furthermore, DFT would be utilized to calculate the total electronic energy, ionization potential, and electron affinity. This information is crucial for assessing the molecule's stability and its propensity to participate in electron transfer processes, which are central to many of its potential applications.
Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Transitions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. For "this compound," analysis of the FMOs would reveal the distribution of electron density and the nature of the primary electronic transitions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's reactivity and the energy required for electronic excitation. A smaller gap typically suggests that the molecule can be more easily excited. The spatial distribution of the HOMO and LUMO across the porphyrin macrocycle and the platinum center would be visualized to understand the charge transfer characteristics of its low-lying excited states.
Evaluation of Spin-Orbit Coupling and Intersystem Crossing Pathways
The presence of a heavy atom like platinum significantly enhances spin-orbit coupling in porphyrin systems. This effect facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state).
Theoretical calculations would be essential to quantify the spin-orbit coupling matrix elements between the relevant singlet and triplet states of "this compound." By identifying the most favorable ISC pathways, researchers can understand and predict the efficiency of triplet state formation. This is particularly important for applications that rely on the generation of triplet excitons, such as in photodynamic therapy and organic light-emitting diodes (OLEDs).
Spectroscopic Property Prediction and Interpretation for Platinum Porphyrins
Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of platinum porphyrins, providing a direct comparison with experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules and predicting their optical absorption spectra. For "this compound," TD-DFT calculations would be performed to determine the energies and oscillator strengths of its electronic transitions.
These calculations would allow for the assignment of the characteristic absorption bands of porphyrins, such as the intense Soret band (B band) in the near-UV region and the weaker Q bands in the visible region. The results would provide a detailed understanding of the nature of the electronic transitions contributing to these bands.
Modeling of Absorption and Emission Spectra of Platinum Porphyrin Systems
By combining the results of TD-DFT calculations with appropriate broadening functions, a theoretical absorption spectrum for "this compound" can be generated. This simulated spectrum can be directly compared with experimentally measured spectra to validate the computational methodology and provide a more profound interpretation of the experimental data.
Similarly, computational models can be used to investigate the emission properties of the molecule, specifically its phosphorescence. By calculating the energy of the lowest triplet state (T1) and the rate of radiative decay from this state to the ground state (S0), the emission wavelength and lifetime of the phosphorescence can be predicted. This is crucial for designing platinum porphyrins with specific emissive properties for applications in sensing and imaging.
Compound Names
| Trivial Name/Abbreviation | Full Chemical Name |
| This compound | 5,10,15,20-Pyromellitoyl(tetrakis(2-oxyethoxyphenyl))porphyrin |
| Porphyrin | |
| Pyrrole (B145914) | |
| Platinum |
Simulation of Excitonic Properties in Platinum Porphyrin Aggregates and Crystals
The optical and electronic properties of platinum porphyrin aggregates and crystals are governed by excitonic couplings between the constituent molecules. When porphyrin molecules self-assemble, their transition dipoles interact, leading to the formation of delocalized Frenkel excitons. osti.gov This phenomenon is particularly relevant in structures like J-aggregates, where a side-by-side arrangement leads to red-shifted absorption bands, and H-aggregates, where a face-to-face stacking results in blue-shifts. researchgate.netswarthmore.edu
Theoretical simulations, combining quantum chemistry with stochastic exciton (B1674681) models, are used to understand linear and nonlinear absorption, relaxation pathways, and the impact of disorder. osti.gov In tubular porphyrin aggregates, excitons can be delocalized over hundreds of molecules. osti.gov However, simulations indicate that defects and disorder can induce fast non-radiative relaxation pathways, limiting long-range exciton transport. osti.gov
For porphyrin crystals, many-body perturbation theory (MBPT) within the GW and Bethe-Salpeter equation (BSE) approach has been successfully applied to model their excitonic properties. cnr.itacs.org These parameter-free quantum-mechanical simulations can reproduce experimental optical spectra and reveal the nature of the excitations. cnr.it Studies on zinc-tetraphenylporphyrin (ZnTPP) crystals, a related system, show that the optical response is determined by an interplay of both localized and delocalized excitons, with delocalization occurring along the π-stacking direction. acs.org These advanced computational methods provide a microscopic picture of the origin and spatial extent of excitons, which is key to designing materials with tailored photophysical properties. cnr.it
Computational Studies of Platinum Porphyrin Interactions with Gaseous Species
Influence of Structural Modifications on Electronic and Optical Features of Platinum Porphyrins
The electronic and optical characteristics of platinum porphyrins can be precisely tuned by modifying their molecular structure. Computational chemistry plays a pivotal role in predicting and rationalizing the effects of these modifications.
Substituent Effects on Electronic Band Gaps and Charge Distribution
Attaching different functional groups (substituents) to the porphyrin macrocycle is a powerful strategy for modulating its electronic properties. researchgate.net DFT calculations are widely used to investigate how these substituents alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap. slideshare.netugm.ac.idresearchgate.net
Studies have shown that electron-donating groups (e.g., -NH₂, -OH, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -COOH, halogens) have distinct effects. ugm.ac.idresearchgate.net Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. rsc.org A synergistic approach, modifying both the meso and β positions of the porphyrin, can be particularly effective in narrowing the HOMO-LUMO gap. rsc.org For example, combining a meso-alkynyl group with a β-fused naphthalene (B1677914) on a platinum porphyrin efficiently reduces the gap. rsc.org
Computational analyses show a clear trend in how different substituents affect the band gap (Eg). slideshare.netugm.ac.id For a series of substituted platinum(II) porphyrins, the calculated order of the band gap was found to be: NH₂ < OH < NO₂ < COOH < I < CH₃ < Br < F < H. slideshare.netugm.ac.id This demonstrates that the amino-substituted platinum porphyrin (Pt(II)P-NH₂) possesses the smallest band gap, making it a candidate for applications requiring efficient light absorption. slideshare.netresearchgate.net These modifications also impact the charge distribution across the molecule, with Mulliken partial charges on the substituents correlating with their electron-donating or -withdrawing nature. ugm.ac.idresearchgate.net
Table 2: Calculated Effect of Substituents on Platinum Porphyrin Properties| Substituent (R) | Relative Band Gap (Eg) Order | Relative Max Wavelength (λmax) Order |
|---|---|---|
| -NH₂ | Smallest Eg slideshare.netugm.ac.id | Highest λmax slideshare.netugm.ac.id |
| -OH | ↓ slideshare.netugm.ac.id | ↓ slideshare.netugm.ac.id |
| -NO₂ | ↓ slideshare.netugm.ac.id | ↓ slideshare.netugm.ac.id |
| -COOH | ↓ slideshare.netugm.ac.id | ↓ slideshare.netugm.ac.id |
| -CH₃ | ↓ slideshare.netugm.ac.id | ↓ slideshare.netugm.ac.id |
| -H | Largest Eg slideshare.netugm.ac.id | Lowest λmax slideshare.netugm.ac.id |
Conformational Dynamics and Their Spectroscopic Signatures in Platinum Porphyrin Systems
The porphyrin macrocycle is not perfectly rigid and can adopt various non-planar conformations. mdpi.com These conformational dynamics, which include saddling, ruffling, and doming distortions, have a profound effect on the spectroscopic properties of the molecule. Computational methods are essential for linking specific conformations to their unique spectroscopic signatures.
DFT and time-dependent DFT (TD-DFT) calculations are used to explore the potential energy surface and predict how conformational changes will affect UV-visible absorption and emission spectra. researchgate.net For example, in "Siamese-twin" porphyrins containing platinum, DFT calculations have been used to study the electronic features and the effect of conformational changes, revealing how the non-planar, non-aromatic macrocycle confines the π-conjugation pathways. researchgate.net
The interaction of porphyrins with other molecules or surfaces can induce significant conformational changes. mdpi.com Studies on porphyrins adsorbed on substrates show that the flexibility of meso-substituted porphyrins allows for multiple structural configurations. mdpi.com Similarly, interactions with biomolecules like DNA can alter the conformation of the porphyrin, which can be observed through techniques like circular dichroism and is rationalized through molecular modeling. acs.orgmdpi.com Theoretical models can predict the spectroscopic changes, such as shifts in absorption bands, that result from these induced conformational shifts. acs.org
Advanced Photophysical Characteristics of Platinum Porphyrin Derivatives
Luminescence Phenomena in Platinum Porphyrins
The luminescence of platinum porphyrins is dominated by phosphorescence, a result of the efficient population of the triplet excited state. This characteristic sets them apart from many other fluorescent molecules and makes them valuable for a range of applications.
Platinum porphyrins are well-known for their strong room-temperature phosphorescence. nih.gov This emission originates from the radiative decay of the lowest triplet excited state (T1) to the singlet ground state (S0). The incorporation of the heavy platinum atom enhances spin-orbit coupling, which facilitates the formally spin-forbidden T1 → S0 transition. rsc.org
The emission wavelength of these complexes can be tuned across the visible and near-infrared (NIR) regions by modifying the structure of the porphyrin macrocycle. For instance, extending the π-conjugation of the porphyrin ring, such as in tetraarylbenzoporphyrins, can shift the phosphorescence maximum to the NIR. A series of π-extended platinum porphyrins, including tetraarylbenzo-, tetraarylnaphtho-, and tetraarylanthroporphyrins, exhibit efficient phosphorescence at 773 nm, 890 nm, and 1020 nm, respectively. acs.orgresearchgate.netfigshare.com Similarly, platinum(II) tetrabenzoporphyrins (Pt-TBPs) show phosphorescence with a maximum around 770 nm. acs.orgresearchgate.net The substitution pattern on the porphyrin periphery also plays a crucial role; for example, 5,15-diarylbenzoporphyrins have been found to have a higher phosphorescence emission yield compared to their 5,10,15,20-tetraarylbenzoporphyrin counterparts. acs.orgresearchgate.netresearchgate.net Platinum complexes of porphyrins with fluorenyl groups also show a red-shifted emission compared to standard tetraphenylporphyrin (B126558) (TPP) complexes. rsc.org
The efficiency of the various photophysical processes in platinum porphyrins can be quantified by their respective quantum yields. The heavy-atom effect in platinum porphyrins leads to a very efficient intersystem crossing from the S1 to the T1 state, with a quantum yield (Φ_ISC_) approaching unity in many cases. rsc.org
The phosphorescence quantum yield (Φ_P_) is a measure of the efficiency of the phosphorescence process. For many platinum porphyrins, this value is significant. For example, certain encumbered platinum(II) porphyrins, where the porphyrin core is protected by bulky substituents, exhibit high absolute photoluminescence quantum yields ranging from 0.46 to 0.55. doi.org A series of Pt-tetrabenzoporphyrins with different meso-substituents showed phosphorescence quantum yields between 0.26 and 0.49. acs.orgresearchgate.net Specifically, a platinum(II) 5,15-diarylbenzoporphyin was reported to have a high phosphorescence quantum yield of 49% with emission at 770 nm. acs.orgresearchgate.net For π-extended systems, the phosphorescence quantum yield tends to decrease as the emission wavelength increases, a behavior consistent with the energy gap law. For instance, a series of tetraarylbenzo-, tetraarylnaphtho-, and tetraarylanthroporphyrins had phosphorescence quantum yields of 0.35, 0.15, and 0.08, respectively. acs.orgfigshare.com
The triplet state quantum yield (Φ_T_) is also typically high for platinum porphyrins. In a study of two new Pt(II)-porphyrins conjugated with a naphthalimide chromophore, PtD(p-NI)PP showed a higher triplet quantum yield than PtT(p-NI)PP. rsc.org
Due to their long-lived and efficiently populated triplet states, platinum porphyrins are excellent photosensitizers for the generation of singlet oxygen (¹O₂). The energy transfer from the porphyrin triplet state to ground-state molecular oxygen (³O₂) produces the highly reactive ¹O₂. The efficiency of this process is given by the singlet oxygen quantum yield (Φ_Δ_). Platinum porphyrins can exhibit high singlet oxygen quantum yields, with values approaching unity in some cases, particularly for those with triphenylamine (B166846) substituents at the meso-position. researchgate.net The aforementioned PtD(p-NI)PP also demonstrated a high singlet oxygen quantum yield. rsc.org
| Compound/Series | Phosphorescence Quantum Yield (Φ_P) | Triplet Quantum Yield (Φ_T_) | Singlet Oxygen Quantum Yield (Φ_Δ_) | Reference |
| Enumbered Pt(II) Porphyrins | 0.46 - 0.55 | - | - | doi.org |
| Pt-Tetrabenzoporphyrins (Pt-TBPs) | 0.26 - 0.49 | - | - | acs.orgresearchgate.net |
| Platinum(II) 5,15-diarylbenzoporphyrin | 0.49 | - | - | researchgate.net |
| Pt-tetraarylbenzoporphyrin | 0.35 | - | - | acs.orgfigshare.com |
| Pt-tetraarylnaphthoporphyrin | 0.15 | - | - | acs.orgfigshare.com |
| Pt-tetraarylanthroporphyrin | 0.08 | - | - | acs.orgfigshare.com |
| PtCP in THF solution | 0.16 | - | - | rsc.org |
| PtCP-fixed on nano-porous glass | ~0.25 | - | - | rsc.org |
| PtD(p-NI)PP | Stronger than PtT(p-NI)PP | Higher than PtT(p-NI)PP | Higher than PtT(p-NI)PP | rsc.org |
| Pt and Pd porphyrins with triphenylamine substituents | - | - | Close to unity | researchgate.net |
The triplet state lifetime (τ_T_) is another critical parameter of platinum porphyrins, defining the duration for which the molecule remains in its excited triplet state. These lifetimes are typically in the microsecond range (μs) at room temperature in deoxygenated solutions. nih.gov For example, a series of phosphorescent Pt(II) meso-tetraarylporphyrins were reported to have lifetimes in the range of 40–60 μs. nih.gov The lifetimes of other meso-aryl-substituted Pt(II) porphyrin complexes have been reported to be between 27 and 60 μs. doi.org
The triplet lifetime is highly sensitive to the molecular environment, particularly the presence of quenchers like molecular oxygen. This property is the basis for their use in optical oxygen sensors. worldscientific.com The lifetime is also influenced by the porphyrin structure. For instance, the triplet lifetimes of π-extended platinum porphyrins tend to decrease as the emission moves further into the NIR, which is consistent with the energy gap law. figshare.com In a study of pentacenequinone-fused platinum porphyrins, the triplet lifetimes were found to be quenched, suggesting the occurrence of other excited-state deactivation pathways. acs.org Conversely, in dyads of platinum porphyrins and rhodamine B, reversible triplet-triplet energy transfer resulted in an extended phosphorescence decay of the platinum porphyrin. nih.gov
| Compound/Series | Triplet State Lifetime (τ_T) | Conditions | Reference |
| Pt(II) meso-tetraarylporphyrins | 40 - 60 μs | Room temperature | nih.gov |
| meso-aryl-substituted Pt(II) porphyrins | 27 - 60 μs | - | doi.org |
| Pt(II)TMPyP | ~1 ms | Aerated solution | rsc.org |
| PtD(p-NI)PP | Longer than PtT(p-NI)PP | - | rsc.org |
| Pentacenequinone-fused Pt porphyrins | Quenched | - | acs.org |
Quantitative Analysis of Quantum Yields (Phosphorescence, Triplet State, Singlet Oxygen)
Energy Transfer Processes in Platinum Porphyrin Conjugates
When platinum porphyrins are covalently linked to other chromophores to form conjugates or dyads, energy transfer processes can occur between the different components. These processes are crucial for applications such as light-harvesting and photosensitization.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor chromophore in an excited electronic state and an acceptor chromophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. mdpi.com
In conjugates involving platinum porphyrins, FRET can be used to populate the porphyrin's excited state indirectly. For example, in systems where a quantum dot (QD) is conjugated to a palladium or platinum porphyrin, the QD can act as a light-harvesting antenna. nih.govmdpi.comacs.org Upon excitation, the QD transfers its energy to the porphyrin via FRET, leading to the porphyrin's characteristic phosphorescence. nih.govacs.org This is particularly advantageous for two-photon excitation, as QDs have much larger two-photon absorption cross-sections than porphyrins. nih.gov Similarly, in Pt(II)-porphyrins conjugated with a naphthalimide (NI) chromophore, efficient FRET was observed from the NI energy donor to the porphyrin energy acceptor. rsc.orgrsc.org Excitation of the NI chromophore resulted in a strong, intensified emission from the porphyrin ring, indicating efficient energy transfer. rsc.org
Photoinduced electron transfer (PET) is another important process that can occur in platinum porphyrin conjugates. In PET, the absorption of light leads to the transfer of an electron from a donor molecule to an acceptor molecule, resulting in a charge-separated state.
In some platinum porphyrin-fullerene dyads, while PET was energetically possible, it was not observed. Instead, triplet-triplet energy transfer from the excited metalloporphyrin to the fullerene was the dominant process. researchgate.net However, in other systems, PET is a key deactivation pathway. For instance, in a series of dyads consisting of a zinc or magnesium porphyrin linked to a platinum terpyridine acetylide complex, excitation of the porphyrin led to a very rapid electron transfer (2-20 picoseconds) to the platinum complex. nih.govacs.org This was followed by an extremely fast charge recombination, which prevented the observation of a stable charge-separated state. nih.govacs.org
The dynamics of PET can be complex. In certain push-pull systems of platinum(II) π-extended porphyrins fused with pentacenequinone, systematic studies revealed that the singlet excited porphyrins undergo an intermediate charge transfer state before populating the triplet state, which provided an explanation for the observed phosphorescence quenching. acs.org The lifetime of these intermediate charge transfer states was found to be in the picosecond range. acs.org Furthermore, PET from halide ions to an excited Pt(II) porphyrin has been demonstrated as a mechanism for phosphorescence quenching, with the efficiency of quenching increasing from chloride to bromide to iodide. rsc.orgrsc.org
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| Ptkoe-porphyrin | Platinum(II) octaethylporphine ketone |
| Pt-TBP | Platinum(II) tetrabenzoporphyrin |
| PtT(p-NI)PP | A Platinum(II)-porphyrin conjugated with four naphthalimide units |
| PtD(p-NI)PP | A Platinum(II)-porphyrin conjugated with two naphthalimide units |
| PtCP | (3,8,13,18-tetramethylporphyrin-2,7,12,17-tetrapropionato)platinum(II) |
| Pt(II)TMPyP | Platinum(II) meso-tetra(N-methyl-4-pyridyl)porphyrin |
| TPP | Tetraphenylporphyrin |
| QD | Quantum Dot |
| NI | Naphthalimide |
Förster Resonance Energy Transfer (FRET) Mechanisms
Singlet Oxygen Generation Efficiency of Platinum Porphyrins
The ability of platinum porphyrins to generate singlet oxygen (¹O₂) upon photoexcitation is a cornerstone of their application in areas such as photodynamic therapy. This process is governed by the efficiency of intersystem crossing from the excited singlet state to the triplet state, a phenomenon significantly enhanced by the presence of the heavy platinum atom.
Mechanistic Studies of Photosensitized Singlet Oxygen Production
The photosensitized generation of singlet oxygen by platinum porphyrins is a well-established photophysical process. Current time information in Nyong-et-Kellé, CM.researchgate.net The mechanism is initiated by the absorption of a photon by the porphyrin molecule, which elevates it from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the strong spin-orbit coupling induced by the heavy platinum atom, the molecule then undergoes a highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). nih.govacs.org
Excitation: P(S₀) + hν → P(S₁)
Intersystem Crossing: P(S₁) → P(T₁)
Energy Transfer: P(T₁) + ³O₂ → P(S₀) + ¹O₂
The efficiency of this process is contingent on a high quantum yield of triplet state formation and a triplet state energy that is sufficient to excite ground state oxygen to its singlet state. rsc.org
Influence of Molecular Structure and Environmental Factors on Singlet Oxygen Quantum Yields
The singlet oxygen quantum yield (ΦΔ), which represents the efficiency of ¹O₂ generation, is not an intrinsic constant for all platinum porphyrins. It is significantly influenced by both the molecular architecture of the porphyrin and the surrounding environmental conditions.
Molecular Structure:
Heavy Atom Effect: The central platinum atom is paramount in dictating a high ΦΔ. The heavy atom effect enhances spin-orbit coupling, which in turn promotes the S₁ → T₁ intersystem crossing, a critical step for populating the triplet state necessary for energy transfer to oxygen. nih.govacs.org
Meso-Substituents: The nature and position of substituents on the porphyrin's meso-positions can modulate the electronic properties and, consequently, the singlet oxygen generation efficiency. Electron-withdrawing or electron-donating groups on the meso-aryl rings can alter the redox potentials and energy levels of the porphyrin, which can influence the rates of competing deactivation pathways. nih.govacs.orgmdpi.com For instance, some studies have shown that specific substitutions can lead to singlet oxygen quantum yields approaching unity. unt.edu
Planarity: The planarity of the porphyrin macrocycle is another crucial factor. Highly planar structures tend to have higher phosphorescence quantum yields, which often correlates with higher singlet oxygen generation. Non-planar distortions can introduce additional non-radiative decay pathways, thus reducing the efficiency of energy transfer to oxygen. acs.org
Environmental Factors:
Solvent: The polarity and viscosity of the solvent can affect the excited-state dynamics and the lifetime of the triplet state, thereby influencing the singlet oxygen quantum yield.
Oxygen Concentration: The concentration of dissolved molecular oxygen is a critical determinant of the rate of singlet oxygen production. Higher oxygen concentrations generally lead to more efficient quenching of the photosensitizer's triplet state and thus higher ¹O₂ generation. researchgate.net
Aggregation: The aggregation of porphyrin molecules can significantly quench their excited states and reduce the singlet oxygen quantum yield. The design of porphyrins with bulky substituents can help to prevent this aggregation and maintain high efficiency, even at high concentrations. acs.org
The following table presents representative data on the singlet oxygen quantum yields (ΦΔ) for various platinum porphyrin derivatives, illustrating the impact of structural modifications.
| Compound Name | Abbreviation | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| Platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin | PtTFPP | 0.55 | Toluene |
| Platinum(II) tetrakis(2,4,6-triethylphenyl) porphyrin | Pt-1 | - | - |
| Platinum(II) meso-tetraphenylporphyrin | PtTPP | - | - |
| Platinum(II) meso-tetrakis(4-N-methylpyridyl)porphyrin | PtTMPyP4 | - | Aqueous Solution |
Excited State Dynamics and Relaxation Pathways in Platinum Porphyrin Systems
The fate of the excited state in platinum porphyrins is a complex interplay of various radiative and non-radiative processes. Understanding these dynamics is crucial for optimizing their performance in specific applications.
Investigation of Long-Lived Charge-Separated States
In addition to energy transfer, excited platinum porphyrins can participate in electron transfer reactions, leading to the formation of charge-separated states. This is particularly relevant in multicomponent systems, or dyads, where the porphyrin is covalently linked to an electron donor or acceptor moiety.
The generation of a long-lived charge-separated state is a key process in artificial photosynthesis and molecular electronics. unt.eduunt.edu In platinum porphyrin-based dyads, photoinduced electron transfer can occur from the triplet excited state of the porphyrin. researchgate.netunt.edu This is advantageous because the resulting charge-separated state will have a triplet spin character, and its recombination back to the ground singlet state is spin-forbidden, thus prolonging its lifetime. researchgate.net
The formation and lifetime of these charge-separated states are influenced by several factors:
Donor-Acceptor Distance and Orientation: The distance and relative orientation between the platinum porphyrin and the electron donor/acceptor are critical in controlling the rates of charge separation and recombination. researchgate.netnih.gov
Driving Force for Electron Transfer: The redox potentials of the porphyrin and the appended moiety determine the thermodynamic driving force for electron transfer.
Solvent Polarity: The polarity of the solvent can stabilize the charge-separated state, influencing its lifetime.
Research has focused on designing and synthesizing platinum porphyrin-fullerene dyads, where the fullerene acts as an electron acceptor. unt.edu In these systems, electron transfer from the triplet excited state of the platinum porphyrin to the fullerene has been demonstrated, leading to the formation of a high-energy, long-lived radical ion pair. unt.edu The lifetimes of these charge-separated states can be on the order of microseconds. mdpi.com
| Dyad System | Donor | Acceptor | Charge-Separated State Lifetime |
| Pt Porphyrin - Fullerene Dyad | Platinum Porphyrin (Triplet State) | Fullerene | Microseconds |
| Pt Porphyrin - Rhodamine B Dyad | Rhodamine B (Singlet State) | Platinum Porphyrin | - |
Note: The table illustrates the concept of charge-separated states in platinum porphyrin systems. Specific lifetimes are highly dependent on the exact molecular structure and experimental conditions. In the Pt Porphyrin-Rhodamine B dyad, electron transfer can lead to the population of the porphyrin's triplet state. nih.govacs.org
Based on a thorough review of the scientific literature, it appears that the specific compound "this compound," interpreted as Platinum(II) octaethylporphyrin ketone (PtOEPK), is primarily and extensively documented for its application as a phosphorescent probe in optical oxygen sensing. Its utility in this area stems from the quenching of its luminescence in the presence of oxygen.
However, there is no significant scientific literature available that details the use of this compound (PtOEPK) in the specific catalytic and photocatalytic applications outlined in your request. Searches for its role in:
Photocatalytic hydrogen evolution
Water oxidation and splitting
Photooxidation of organic substrates
Electrocatalytic and photocatalytic carbon dioxide reduction
Oxidation of specific organic compounds like sulfides
Broader heterogeneous catalysis for these reactions
did not yield research findings or data that would allow for the creation of an accurate and scientifically supported article based on your provided structure. While general platinum porphyrins are studied for some of these applications, the information is not specific to the this compound/PtOEPK compound.
Therefore, it is not possible to generate the requested article with a sole focus on "this compound" for the specified advanced chemical technologies, as the foundational research to support such a document is not present in the available scientific domain.
Applications of Platinum Porphyrin Systems in Advanced Chemical Technologies Excluding Medical and Clinical Applications
Advanced Materials Science Utilizing Platinum Porphyrins
Platinum-centered porphyrin complexes, often referred to as platinum porphyrins, are a versatile class of organometallic compounds with distinctive properties that make them highly valuable in various fields of materials science. chemimpex.com Their remarkable stability, solubility, and unique electronic characteristics are key to their utility. chemimpex.com
Organic Light-Emitting Diodes (OLEDs) and Electrophosphorescent Devices
Platinum porphyrin complexes are instrumental in the advancement of organic light-emitting diodes (OLEDs), particularly those operating in the near-infrared (NIR) spectrum. nih.govacs.org These materials are noted for their narrow spectral bandwidth and relatively high photoluminescence quantum efficiency in the deep NIR region. acs.org The development of stable and efficient NIR emitters is crucial for applications such as biometric authentication, night vision displays, and telecommunications. nih.govacs.org
A notable example is the platinum(II) tetra(3,5-difluorophenyl)tetranaphthoporphyrin, known as PtTPTNP-F8. By introducing fluorine atoms, this complex overcomes the thermal instability common in heavy Pt(II) porphyrin complexes, achieving a sublimation yield of over 90%. nih.govacs.org OLEDs using PtTPTNP-F8 as the emissive material have demonstrated a high peak device efficiency of 1.9%, with 84% of the emitted photons having wavelengths longer than 900 nm. nih.govacs.org Furthermore, these devices exhibit exceptional operational stability, with a lifetime (LT99) exceeding 1000 hours at a constant current density. nih.govacs.org
Other research has focused on platinum (II) azatetrabenzoporphyrin emitters. For instance, Platinum (II) aza-triphenyltetrabenzoporphyrin (PtNTBP) shifted the photoluminescent emission spectrum to 842 nm and narrowed the full width at half maximum to 27 nm. osti.gov Devices using these emitters have achieved external quantum efficiencies (EQEs) up to 8.0%. osti.gov Specifically, devices with PtNTBP and cis-PtN2TBP showed electroluminescent peaks at 848 nm and 846 nm, with peak EQEs of 2.8% and 1.5%, respectively. osti.gov
The mechanism of electroluminescence in devices using aromatic polyimides doped with platinum porphyrins, such as 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum(II) (PtOEP), has also been investigated. These systems can achieve high electrophosphorescence quantum yields, with some doped devices generating saturated red emission with peak external quantum efficiencies of 4%. researchgate.net
Table 1: Performance of Selected Platinum Porphyrin-Based OLEDs
| Porphyrin Complex | Emission Peak (nm) | Peak EQE (%) | Additional Notes |
| PtTPTNP-F8 | >900 | 1.9 | LT99 lifetime > 1000 hours. nih.govacs.org |
| PtTPTBP | 770 | 8.0 | Multilayer thermal vacuum evaporated OLED. osti.gov |
| PtNTBP | 848 | 2.8 | Multilayer thermal vacuum evaporated OLED. osti.gov |
| cis-PtN2TBP | 846 | 1.5 | Multilayer thermal vacuum evaporated OLED. osti.gov |
| PtOEP doped in aromatic polyimide | - | 4.0 | Saturated red emission. researchgate.net |
Organic Solar Concentrators and Photovoltaic Applications
Platinum porphyrins are promising materials for organic solar cells (OSCs) due to their excellent absorption characteristics in the UV-visible region of the solar spectrum. acs.org They can function independently to absorb light and facilitate the transport and conversion of light energy. acs.org The incorporation of platinum in the porphyrin core is a strategy to enhance the performance of OSCs. acs.org
For instance, new A-π-D-π-A structural porphyrin-based donors, including a platinum-containing variant (C19-PtP), have been synthesized and studied. acs.org These metalloporphyrins exhibit lower Highest Occupied Molecular Orbital (HOMO) energy levels compared to their metal-free counterparts. acs.org When blended with an electron acceptor like PC71BM, OSCs based on C19-PtP achieved a power conversion efficiency (PCE) of 7.31% under 1 Sun conditions. acs.org Under indoor lighting (300 lux LED), the PCE of the C19-PtP device impressively reached 16.74%. acs.orgresearchgate.net The improved performance of these devices is attributed to more efficient charge collection, faster charge transport, and suppressed charge recombination. researchgate.net
Porphyrins are also utilized as photosensitizers in dye-sensitized solar cells (DSSCs). acs.orgdiva-portal.org The goal is to increase the efficiency of these solar cells by converting low-energy photons into higher-energy photons that can be injected into the semiconductor, a process known as photon up-conversion. diva-portal.org Platinum(II) octaethylporphyrin (PtOEP) has been studied extensively as a sensitizer (B1316253) in this context. diva-portal.org
Table 2: Photovoltaic Performance of C19-PtP Based Organic Solar Cells
| Condition | PCE (%) | VOC (V) | JSC (mA cm-2) | FF (%) |
| 1 Sun (AM 1.5G) | 7.31 | 0.90 | 13.72 (for a similar Pt-porphyrin) | 52.1 (for a similar Pt-porphyrin) |
| 300 lux LED | 16.74 | - | - | - |
Note: Some data points are for a closely related platinum porphyrin device from the same study. acs.org
Development of Nanoporous Network Solids and Thin Films
The fabrication of nanostructured materials using platinum porphyrins has led to advancements in sensing technologies. One approach involves creating nanoporous substrates to enhance the interaction between the sensing molecules and the analyte. nih.gov For example, phosphorescence-based optical oxygen sensors have been fabricated on highly porous anodic aluminum oxide (AAO) membranes. nih.gov
By spin-coating a platinum-based oxygen sensing dye, platinum(II) meso-tetrakis (pentafluorophenyl) porphyrin (PtTFPP), onto an AAO membrane, a sensor with a very high response to oxygen was created. nih.gov Another porphyrin dye, platinum octaethylporphyrin (PtOEP), when used on the same AAO membrane, exhibited an even higher response. nih.gov The enhanced sensitivity is attributed to the large surface area of the AAO membrane, which facilitates effective interaction with oxygen molecules. nih.gov
The synthesis of directly fused metalloporphyrin thin films through oxidative chemical vapor deposition (oCVD) presents another avenue for creating advanced materials. acs.org This method allows for the creation of large, fused porphyrin tapes that can store and delocalize multiple charges. acs.org Characterization of these films has revealed the importance of both intermolecular and intramolecular dehydrogenative coupling of the porphyrins. acs.org
Furthermore, the self-assembly of platinum nanoparticles, synthesized via a one-step photoreduction method, can form dendritic structures on thin films. rsc.org These nanoparticles can also engage in coordination-driven assembly with porphyrins, forming nanospheres. rsc.org
Exploration of Nonlinear Optical Materials
Semiconductor Material Development Based on Platinum Porphyrin Architectures
Platinum porphyrins possess semiconductor properties that can be tuned by modifying their molecular structure. researchgate.netugm.ac.id Density Functional Theory (DFT) studies have shown that both platinum(II) porphyrin and its substituted derivatives exhibit semiconductor characteristics based on their band gap energy (Eg), density of states (DOS), and UV-visible spectra. researchgate.netugm.ac.id
The electronic and optical properties of platinum(II) porphyrin can be influenced by adding different substituent groups. researchgate.netugm.ac.id For example, the band gap energy of the complexes is affected by the type of substituent, with an amino group (NH2) resulting in the smallest band gap among the studied substituents. ugm.ac.id Molecules with smaller band gaps and higher maximum absorption wavelengths are generally considered more suitable for semiconductor materials. ugm.ac.id Based on these criteria, Pt(II)P-NH2 was identified as a highly potential semiconductor material. researchgate.netugm.ac.id
The charge transport properties of porphyrins are crucial for their application in electronic devices. nih.govox.ac.uk Studies on single porphyrin molecules have revealed that charge transport does not always follow the shortest path between anchoring groups but can be dominated by the farthest ones. nih.gov Porphyrin-based materials are also being explored for their ability to transport negative charges (n-type semiconductors), an area where development has lagged behind positive charge transporting (p-type) materials. duke.edu
Chemical and Environmental Sensing Applications of Platinum Porphyrins
Platinum porphyrins are widely used in the development of chemical and environmental sensors, primarily due to the quenching of their phosphorescence by certain analytes, most notably oxygen. mdpi.comresearchgate.net This property makes them excellent probes for oxygen concentration. mdpi.complos.org
Platinum-based porphyrins like platinum tetrakis(pentafluorophenyl) porphine (B87208) (PtTFPP) and platinum octaethylporphyrin (PtOEP) are favored as oxygen-sensitive probes because of their superior photophysical properties, including high quantum yield, large Stokes shift, and long photoluminescence lifetime. mdpi.com These sensors can be fabricated by embedding the platinum porphyrin in a suitable matrix, such as organically modified silicates (ormosils) or methyl silicone resin. mdpi.comresearchgate.net
For instance, a highly sensitive dissolved oxygen (DO) sensor was developed by encapsulating PtOEP in silica (B1680970) nanoparticles (PtOEP@SiO2) and embedding them in a methyl silicone resin film. mdpi.com This sensor demonstrated a high quenching ratio and a wide linear detection range for DO in seawater, along with excellent long-term stability and resistance to ion interference. mdpi.com
Platinum porphyrins have also been incorporated into dual sensors for both oxygen and temperature. A copolymer of N-isopropylacrylamide and a platinum(II) porphyrin exhibits temperature-dependent fluorescence changes and a good response to dissolved oxygen. nih.gov
Furthermore, platinum porphyrins can act as sensitive materials for detecting other chemical species. A novel Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin has been shown to be an effective sensor for hydrogen peroxide through both fluorimetric and electrochemical methods. mdpi.com Porphyrin-based materials are also being investigated for the detection of volatile organic compounds (VOCs) and perfluoroalkyl substances. mdpi.comrsc.org
Table 3: Characteristics of Platinum Porphyrin-Based Chemical Sensors
| Porphyrin | Analyte | Sensing Principle | Key Findings |
| PtOEP@SiO2 | Dissolved Oxygen | Phosphorescence Quenching | High sensitivity and stability in seawater. mdpi.com |
| PtTFPP on AAO | Gaseous Oxygen | Phosphorescence Quenching | Dramatically high response due to nanoporous substrate. nih.gov |
| Poly(NIPAAm-co-PtPorphyrin) | Oxygen and Temperature | Fluorescence Modulation | Dual sensor functionality. nih.gov |
| Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin | Hydrogen Peroxide | Fluorimetric and Electrochemical | High accuracy in different concentration ranges. mdpi.com |
Optical Oxygen Sensing Technologies
The ability of molecular oxygen to quench the phosphorescence of platinum porphyrins forms the basis of highly sensitive optical oxygen sensors. mdpi.com When a platinum porphyrin molecule absorbs light, it is excited to a higher energy state and can then emit this energy as light (phosphorescence). However, if an oxygen molecule collides with the excited porphyrin, the energy is transferred to the oxygen molecule, and no light is emitted. This "quenching" process is directly proportional to the concentration of oxygen.
These sensors typically involve immobilizing a platinum porphyrin dye within an oxygen-permeable polymer matrix or support. mdpi.comrsc.org Platinum(II) octaethylporphyrin (PtOEP) is a widely used indicator due to its strong room-temperature phosphorescence, a quantum yield near 50%, and a relatively long luminescence lifetime. mdpi.comfrontierspecialtychemicals.com It can be embedded in matrices like polydimethylsiloxane (B3030410) (PDMS), a material with high oxygen permeability and excellent mechanical properties, to create sensing membranes. mdpi.com Research on PtOEP-doped PDMS films has demonstrated their effectiveness in detecting dissolved oxygen in both gaseous and liquid media, with detection capabilities in ranges from 0.5% to 20% in gas and 0.5 mg/L to 3.3 mg/L in liquid. mdpi.com
Another prominent compound is Platinum(II)-5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin (PtTFPP). The presence of highly electronegative fluorine atoms in PtTFPP enhances its photostability and oxygen-sensing capabilities compared to non-fluorinated analogues. acs.orgplos.org To overcome its hydrophobicity for applications in aqueous environments, PtTFPP has been incorporated into micelles, which not only enables its use in water but also improves its photostability and quantum efficiency. plos.org
The performance of these sensors is often enhanced by using advanced materials like metal-organic frameworks (MOFs). Porous MOFs, such as PCN-224 containing Pt(II) porphyrins, exhibit exceptionally high oxygen permeability due to their large pores and the isolation of the porphyrin indicators within the framework. rsc.org This leads to sensors capable of detecting trace levels of oxygen, with reported detection limits as low as 1 Pa. rsc.org
Table 1: Performance of Various Platinum Porphyrin-Based Optical Oxygen Sensors
| Porphyrin Compound | Matrix/Support | Sensitivity (I₀/I₁₀₀)* | Response Time (Argon to O₂) | Key Finding | Reference(s) |
| Platinum Octaethylporphyrin (PtOEP) | Polystyrene (PS) beads | 7.26 | 16 seconds | High sensitivity and photostability. | rsc.org |
| Platinum(II) Porphyrin | S-layer protein | 1.5 - 1.9 | Not specified | Demonstrates the viability of crystalline protein matrices for sensor development. | nih.gov |
| Platinum(II)PCN-224 | Metal-Organic Framework (MOF) | Not applicable** | Not specified | Exceptionally high oxygen permeability, suitable for trace oxygen detection (LOD ~1 Pa). | rsc.org |
| Platinum(II) tetrakis(4-carboxylundecane-1-oxy)porphyrin | Porous aluminium oxide | 81.9 | 5.0 seconds | Anchoring on porous plates significantly enhances oxygen-sensing ability. | nih.gov |
| Note: I₀/I₁₀₀ represents the ratio of luminescence intensity in 0% and 100% oxygen, respectively. A higher value indicates greater sensitivity. |
*Note: I₀/I₁₀₀ is not directly comparable to Ksv values from other studies as experimental conditions differ. The table reflects data as reported in the sources.
Electrochemical Sensing of Hydrogen Peroxide
Platinum porphyrins also serve as effective sensitive materials for the electrochemical detection of hydrogen peroxide (H₂O₂). This application leverages the catalytic properties of the platinum center within the porphyrin structure.
A novel compound, Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin, has been synthesized and demonstrated as a dual-mode sensor for H₂O₂ using both fluorescence and electrochemical methods. mdpi.comsemanticscholar.org For electrochemical detection, a glassy carbon electrode is modified with the platinum porphyrin (Pt-Porf-GCE). mdpi.comsemanticscholar.org This modified electrode shows a distinct electrochemical response to H₂O₂, with both oxidation and reduction currents increasing linearly with the H₂O₂ concentration. mdpi.com This method has proven to be highly accurate, with a linear detection range from 1 x 10⁻⁶ M to 5 x 10⁻⁵ M and a correlation coefficient (R²) of 0.999. mdpi.comsemanticscholar.org
This dual-channel capability, combining fluorimetric and electrochemical detection, allows the sensor to cover a wide range of concentrations, making it suitable for diverse applications in technical, cosmetic, food, and agricultural monitoring. mdpi.commdpi.com The fluorimetric method is sensitive in the nanomolar range (1.05–3.9 × 10⁻⁷ M), while the electrochemical method is effective at micromolar concentrations. mdpi.com
Table 2: Electrochemical and Fluorimetric H₂O₂ Sensing with Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin
| Detection Method | Platform | Linear Concentration Range | Limit of Detection (LOD) | Correlation Coefficient (R²) | Reference(s) |
| Electrochemical | Pt-porphyrin modified glassy carbon electrode (Pt-Porf-GCE) | 1 µM - 50 µM | Not specified | 0.999 | mdpi.comsemanticscholar.org |
| Fluorimetric | Pt-porphyrin in DMSO solution | 0.105 µM - 0.39 µM | 0.03 µM | > 0.99 | mdpi.commdpi.com |
Detection of Specific Non-Biological Analytes (e.g., Toxic Metals, Cyanide)
While extensively used for oxygen and H₂O₂ sensing, the application of platinum porphyrins for detecting other specific non-biological analytes is an emerging area. Though they show a smaller tendency to bind axial ligands compared to other metalloporphyrins, their potential as ionophores in potentiometric sensors has been recognized. mdpi.com For instance, polymeric film sensors based on Pt(II)-tetraphenylporphyrin have been successfully used to respond to iodide ions. mdpi.com Electrodes containing this porphyrin exhibited a Nernstian slope of -58.8 mV per decade in the iodide activity range of 10⁻⁵ to 10⁻² M, demonstrating their potential for anion sensing. mdpi.com Research into their selectivity for other analytes like toxic metals and cyanide is less developed but represents a potential future application.
Temperature-Sensitive Sensing Devices
Platinum porphyrins can be integrated into smart materials to create devices that are sensitive to temperature changes. A dual fluorescent sensor for both oxygen and temperature has been developed by copolymerizing an oxygen-sensitive platinum(II) porphyrin with N-isopropylacrylamide (NIPAAm), a temperature-sensitive polymer. nih.govnih.gov
The resulting poly(NIPAAm-co-PtPorphyrin) copolymer exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 31.5 °C. nih.govnih.gov Below the LCST, the polymer is dissolved, and the porphyrin's fluorescence is partially quenched due to molecular rotation and interaction with water. nih.gov However, when the temperature rises above the LCST, the polymer undergoes a phase transition and aggregates. nih.gov These aggregates create hydrophobic and viscous microdomains that suppress the non-radiative decay of the porphyrin's excited state, leading to a significant enhancement in fluorescence intensity. nih.gov This behavior is contrary to the typical decrease in fluorescence intensity observed for platinum porphyrins at higher temperatures. nih.gov This unique property allows the copolymer to function as a fluorescent thermometer, particularly in the temperature range of 30–35 °C. nih.gov
Supramolecular Assembly and Nanostructure Engineering with Platinum Porphyrins
The large, planar, and aromatic structure of porphyrins makes them ideal building blocks for constructing complex, functional nanostructures through self-assembly. The integration of platinum into the porphyrin core adds unique catalytic and photophysical properties to these assemblies.
Design and Fabrication of Coordination-Driven Metallacycles and Metallacages
Coordination-driven self-assembly is a powerful strategy for constructing discrete two-dimensional (2D) metallacycles and three-dimensional (3D) metallacages with well-defined shapes and sizes. frontiersin.orgnih.gov This "bottom-up" approach involves combining metal acceptors with organic ligand donors to form stable structures through metal-ligand coordination bonds. frontiersin.org
In this context, organoplatinum(II) complexes often serve as the metal acceptors, while porphyrins modified with coordinating groups (e.g., pyridyl) act as the organic donors. frontiersin.orgfrontiersin.orgnih.gov For example, two organoplatinum(II) metallacycles, designated MC1 and MC2, were synthesized by combining a p-bipyridine-modified porphyrin donor with different organoplatinum(II) acceptors. frontiersin.orgnih.gov The formation of these large, cyclic structures effectively prevents the intermolecular π-π stacking that typically occurs between porphyrin molecules in solution. frontiersin.orgfrontiersin.org This aggregation-induced quenching often limits the efficiency of porphyrins in applications like photocatalysis. By enforcing large distances between the porphyrin units, the resulting metallacycles exhibit enhanced photooxidization capabilities. frontiersin.orgacs.orgresearchgate.net
The precise structures of these assemblies are confirmed using techniques such as ¹H NMR, ³¹P NMR, and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). frontiersin.orgacs.org The resulting metallacycles and metallacages, which combine the host-guest properties of macrocycles with the optical properties of porphyrins, are being explored as functional materials for catalysis and sensing. nih.govacs.orgmdpi.com
Formation of Porphyrin-Based Nanoparticles and Nanoassemblies
Beyond discrete cages, platinum porphyrins can be engineered into larger nanoparticles and nanoassemblies. These structures can be fabricated through various methods, including reprecipitation and coordination-driven interactions.
One method involves using porphyrin assemblies as templates for metallization. For instance, a commercial porphyrin, 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TPPNH2), can be organized into well-defined spherical nanoassemblies using a simple reprecipitation method. rsc.org These porphyrin nanospheres can then act as photocatalysts for the reduction of potassium tetrachloroplatinate(II), leading to the in-situ formation of platinum nanoparticles (ca. 3 nm in size) on their surface. rsc.org The resulting platinum/porphyrin nanocomposites are stable and can be easily recovered, making them excellent candidates for recyclable heterogeneous nanocatalysts. rsc.org
Another approach involves the direct coordination between platinum nanoparticles and porphyrin ligands. The interaction between platinum nanoparticles and the amine ligands of a metalloporphyrin can drive the assembly of metalloporphyrin/Pt nanospheres. rsc.orgrsc.orgresearchgate.net Furthermore, ultrathin hybrid nanoassemblies have been created using the Langmuir-Blodgett technique to layer polymer films containing platinum-porphyrin with silver nanoparticle arrays. acs.orgnih.gov This architecture leads to plasmon-enhanced luminescence, boosting the signal from the porphyrin by over tenfold and enabling microscopic 2D oxygen mapping. acs.orgnih.gov These engineered nanoassemblies offer pathways to new functional materials for artificial photosynthesis, catalysis, and advanced sensing platforms. rsc.orgrsc.org
Hybrid Materials Construction with Polymeric and Graphene Components
The integration of platinum porphyrin systems, particularly Platinum Octaethylporphyrin (PtOEP), into hybrid materials with polymers and graphene has unlocked new functionalities for advanced chemical technologies. By combining the unique photophysical properties of PtOEP with the structural and electronic characteristics of these support materials, researchers can fabricate composites with tailored performance for applications such as optical sensing and photocatalysis.
Hybridization with Polymeric Components
The incorporation of PtOEP into polymeric matrices is a widely explored strategy for developing robust optical sensors, especially for oxygen detection. The polymer acts as a solid-state solvent and a protective encapsulant for the luminophore, while its physical properties, such as gas permeability and processability, are critical to the sensor's performance. The operational principle of these sensors is typically based on the quenching of PtOEP's phosphorescence by molecular oxygen. researchgate.netucl.ac.uk
Various polymers have been utilized as hosts for PtOEP, each imparting distinct characteristics to the final hybrid material. Common choices include polystyrene (PS), poly(methyl methacrylate) (PMMA), polydimethylsiloxane (PDMS), and specialized fluoropolymers. researchgate.netmdpi.comzju.edu.cn Fluorinated polymers are often selected for their high stability against photo-oxidation and excellent permeability to oxygen. researchgate.net
Research has focused on optimizing the sensor's sensitivity, dynamic range, and response time by modifying the polymer matrix. One effective technique is the deliberate introduction of porosity into the polymer film. ucl.ac.uk Studies using simple evaporation-based techniques to create porous films from Cellulose Acetate (B1210297) Butyrate (CAB) and Polystyrene (PS) have shown significant performance enhancements compared to non-porous (dense) films. ucl.ac.uk For instance, inducing porosity can increase the dynamic range by a factor of ~7.9 and the maximum sensitivity by a factor of ~7.3. ucl.ac.uk Furthermore, the recovery time in highly porous films can be reduced by an order of magnitude. ucl.ac.uk
Flexible sensors have been fabricated by embedding PtOEP into heterogeneous structures of PDMS and PS, which form photonic crystals. zju.edu.cn This architecture not only provides mechanical flexibility but also can enhance the photoluminescence (PL) intensity of the PtOEP dye by more than 12-fold compared to control groups, leading to higher sensitivity and accuracy in oxygen detection. zju.edu.cn However, challenges such as the aggregation of the PtOEP molecules within the matrix can lead to self-quenching, which reduces luminescence and sensor performance. mdpi.com Careful selection of solvents and polymer hosts is crucial to ensure good solubility and dispersion of the luminophore. mdpi.com
| Polymer Matrix | Fabrication/Structure Feature | Key Research Finding | Reference |
|---|---|---|---|
| Polystyrene (PS), Silicone Rubber, Fluoropolymers | Immobilization in gas-permeable film | Fluoropolymer matrices provide high oxygen permeability and stability. | researchgate.net |
| Poly(methyl methacrylate) (PMMA) | Film on all-polymer optical fiber | Poor solubility of PtOEP in some processing solvents can cause aggregation and self-quenching, reducing performance. | mdpi.com |
| Polydimethylsiloxane (PDMS) and Polystyrene (PS) | Flexible photonic crystals (PCs) | PC structure enhanced photoluminescence intensity by over 12-fold, improving sensor sensitivity and accuracy. | zju.edu.cn |
| Cellulose Acetate Butyrate (CAB) and Polystyrene (PS) | Induced porosity via evaporation techniques | Porous films showed a ~7.9x increase in dynamic range and a ~7.3x increase in maximum sensitivity compared to dense films. | ucl.ac.uk |
Hybridization with Graphene Components
The combination of platinum porphyrins with graphene and its derivatives, like graphene oxide (GO), creates hybrid materials with novel electronic properties driven by the interaction between the porphyrin's π-conjugated system and graphene's 2D sheet. rsc.org These hybrids are typically formed through either non-covalent interactions, such as π-π stacking, or by forming direct covalent bonds. scispace.comnih.gov
The primary photophysical event in these composites is a highly efficient photo-induced electron or energy transfer from the photo-excited porphyrin molecule to the graphene sheet. researchgate.netnih.gov This process is evidenced by the strong quenching of the porphyrin's characteristic fluorescence or phosphorescence and a significantly reduced excited-state lifetime. scispace.comnih.gov The nature of the linkage between the two components plays a critical role in the material's properties. Non-covalent assembly through π-π stacking often results in a closer proximity that facilitates more efficient photo-induced electron transfer compared to some covalent bonding strategies. nih.gov
The synthesis of these hybrids can be achieved through various methods. One-pot cycloaddition reactions have been used to directly prepare covalently linked graphene-porphyrin materials. scispace.com Alternatively, porphyrins functionalized with amine groups can be covalently bonded to the carboxylic acid groups present on graphene oxide sheets to form amide linkages. nih.govresearchgate.net
These porphyrin-graphene hybrids are promising for photocatalytic applications. The efficient charge separation, where the graphene acts as an electron acceptor and sink, can inhibit the rapid recombination of photo-induced charge carriers. rsc.org For example, in systems analogous to Pt-porphyrins, such as cobalt porphyrin (CoP) nanowires combined with nitrogen-doped graphene quantum dots (NGQDs), the charge recombination lifetime was extended from 32.2 ps in the pure porphyrin nanowires to 87.8 ps in the hybrid. rsc.org This enhanced charge separation is crucial for improving the efficiency of photocatalytic processes, such as the degradation of organic pollutants or artificial photosynthesis. rsc.orgnih.gov
| Porphyrin System | Graphene Component | Linkage/Interaction | Key Research Finding | Reference |
|---|---|---|---|---|
| Tetraphenylporphyrin (B126558) (TPP) / Palladium TPP | Pristine Graphene | Covalent (Cycloaddition) | Significant phosphorescence/fluorescence quenching and reduced lifetime indicate efficient energy/electron transfer. | scispace.comnih.gov |
| Amine-functionalized TPP | Graphene Oxide (GO) | Covalent (Amide bond) | Fluorescence of the photo-excited porphyrin is quenched by a possible electron-transfer process to graphene. | researchgate.net |
| Amine-functionalized TPP | Graphene Oxide (GO) | Non-covalent (π-π stacking) vs. Covalent | Non-covalent assembly leads to more efficient photo-induced electron transfer from porphyrin to GO than covalent bonding. | nih.gov |
| Cobalt Porphyrin (CoP) | Nitrogen-doped Graphene Quantum Dots (NGQDs) | Z-scheme heterojunction | Charge recombination lifetime increased from 32.2 ps (CoP only) to 87.8 ps in the hybrid, boosting photocatalytic activity. | rsc.org |
| 5-(4-hydroxyphenyl)-10,15,20-triphenyl porphyrin (4-HPTP) | Reduced Graphene Oxide (RGO) | Non-covalent (π-π stacking) | RGO surface induces J-type aggregation of the porphyrin, enhancing electron transfer and photocurrent generation. | rsc.org |
Advanced Spectroscopic and Characterization Methodologies in Platinum Porphyrin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Platinum Porphyrin Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and dynamics of platinum porphyrins in solution. mdpi.comresearchgate.net The characteristic ring current of the porphyrin macrocycle induces a wide dispersion of proton chemical shifts, with inner NH protons appearing far upfield (around -2 ppm) and peripheral meso and pyrrole (B145914) protons shifting downfield (8-10 ppm). mdpi.com
Solution-State NMR for Structural Elucidation and Purity Assessment
One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed for the structural confirmation and purity analysis of newly synthesized platinum porphyrins. mdpi.com For instance, in the ¹H-NMR spectrum of a platinum(II) porphyrin complex, the absence of the inner N-H proton signals, which are typically found in the upfield region of a free-base porphyrin's spectrum, confirms the successful insertion of the platinum ion into the porphyrin core. mdpi.com The integration of the remaining proton signals allows for the verification of the expected proton ratios within the molecule. mdpi.com
For example, the ¹H-NMR spectrum of Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl)-porphyrin in CDCl₃ shows distinct signals for the β-pyrrolic protons, as well as the ortho and meta protons of the phenyl groups, confirming the proposed structure. mdpi.com Two-dimensional techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to establish the connectivity between protons within the same spin system, further aiding in the complete assignment of the NMR spectrum. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for a Platinum Porphyrin Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| β-pyrrole | 8.70 | singlet | mdpi.com |
| ortho-phenyl | 7.94-7.96 | doublet | mdpi.com |
| meta-phenyl | 7.18-7.20 | doublet | mdpi.com |
| O-CH₂-CH=CH₂ | 6.13-6.22 | multiplet | mdpi.com |
| O-CH₂-CH=CH₂ | 5.51-5.55 | doublet | mdpi.com |
| O-CH₂-CH=CH₂ | 5.34-5.36 | doublet | mdpi.com |
| O-CH₂-CH₂=CH₂ | 4.73-4.75 | doublet | mdpi.com |
Data for Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl)-porphyrin in CDCl₃.
Paramagnetic NMR for Metal-Ligand Interactions
While most Pt(II) porphyrins are diamagnetic (spin state S=0), the study of paramagnetic metalloporphyrins provides deep insights into metal-ligand interactions. escholarship.org In cases where a platinum porphyrin might exist in a paramagnetic state, or interact with paramagnetic species, the resulting NMR spectra would exhibit significantly shifted and broadened signals due to hyperfine interactions. escholarship.org These paramagnetic shifts are highly sensitive to the electronic environment of the metal center and can be used to probe the nature of axial ligation and the electronic structure of the complex. acs.org
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation and Size Determination
Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the aggregation behavior and determining the effective size of platinum porphyrins in solution. mdpi.comresearchgate.net This method separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. mdpi.comnih.gov For a monomeric, well-dissolved platinum porphyrin, the DOSY spectrum will show a single set of signals with a diffusion coefficient corresponding to its molecular weight. chinesechemsoc.org If aggregation occurs, the formation of larger supramolecular assemblies will be indicated by a smaller diffusion coefficient. mdpi.comchinesechemsoc.org DOSY is particularly useful for confirming the formation of discrete, single supramolecular complexes in solution. chinesechemsoc.orgmdpi.com
Nuclear Overhauser Effect (NOE) and Relaxation Time Measurements for Structural Dynamics
The Nuclear Overhauser Effect (NOE) provides information about through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for determining the three-dimensional structure and conformation of platinum porphyrins. nih.govlibretexts.orgwikipedia.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments generate cross-peaks between protons that are close in space, allowing for the determination of intermolecular and intramolecular distances. nih.govwikipedia.org This is particularly useful for defining the orientation of peripheral substituents relative to the porphyrin plane. researchgate.net
Relaxation time measurements (T1 and T2) offer insights into the molecular dynamics and rotational motion of the porphyrin in solution. Changes in relaxation times can indicate aggregation or interaction with other molecules. ucl.ac.uk For instance, the presence of paramagnetic species can significantly shorten relaxation times due to enhanced relaxation mechanisms. ucl.ac.uk
Electronic Absorption and Luminescence Spectroscopy of Platinum Porphyrins
Electronic absorption (UV-Vis) and luminescence spectroscopy are fundamental techniques for characterizing the photophysical properties of platinum porphyrins. researchgate.net The highly conjugated π-system of the porphyrin macrocycle gives rise to characteristic and intense absorption bands. mdpi.com
Quantitative Analysis of Soret and Q-Bands
The electronic absorption spectrum of a typical platinum porphyrin is dominated by an intense band in the near-UV region, known as the Soret band (or B-band), and several weaker bands in the visible region, called Q-bands. researchgate.netresearchgate.netlasalle.edu The Soret band arises from a strongly allowed π-π* transition (S₀ → S₂), while the Q-bands correspond to a quasi-forbidden π-π* transition (S₀ → S₁). lasalle.edu
Upon metallation with platinum, the symmetry of the porphyrin often changes, leading to a simplification of the Q-band structure. mdpi.com For example, a free-base porphyrin typically shows four Q-bands, whereas a platinum porphyrin will often exhibit only two. mdpi.com The position and intensity of these bands are sensitive to the solvent, peripheral substituents, and aggregation state. schanzelab.orgnih.gov A hypsochromic (blue) shift of the Soret and Q-bands is often observed upon insertion of platinum, which can be attributed to metal-to-ring charge transfer that alters the energy of the porphyrin's π* orbitals. schanzelab.orgnih.gov
Quantitative analysis of the Soret and Q-bands, including their molar absorption coefficients (ε), provides crucial information for various applications. For instance, monitoring the changes in the absorption spectrum, such as the hypsochromic shift of the Soret band and the reduction in the number of Q-bands, can be used to follow the progress of the metallation reaction. mdpi.com
Table 3: Typical Absorption Maxima for Platinum Porphyrins
| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |
|---|---|---|---|---|
| PtOEP | Toluene | 380 | 501, 533 | researchgate.net |
| Pt(II)-TAPP | - | 410 | 513, 596 | mdpi.com |
| PtTPP | - | 400 | 508, 538 | researchgate.net |
This table presents a selection of data from the literature and is intended to be illustrative.
Time-Resolved Photoluminescence and Transient Absorption Spectroscopy
Electrochemical Techniques in Platinum Porphyrin Studies
Electrochemical methods are crucial for determining the redox properties of platinum porphyrins, providing insight into their ability to accept or donate electrons. This information is vital for applications in catalysis, sensing, and electronics. diva-portal.orgnih.gov
Cyclic Voltammetry (CV): CV is the most widely used electrochemical technique for studying redox-active species. scirp.org It involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. A voltammogram, a plot of current versus potential, reveals the oxidation and reduction potentials of the molecule. researchgate.net For porphyrins, CV typically shows two reversible one-electron oxidation waves and two reversible one-electron reduction waves, corresponding to the formation of radical cations/dications and radical anions/dianions, respectively. scirp.orgresearchgate.net The potentials at which these events occur are sensitive to the central metal, peripheral substituents, and the planarity of the porphyrin ring. nih.gov For example, electron-withdrawing groups make the porphyrin harder to oxidize (more positive potential) and easier to reduce (less negative potential).
Chronoamperometry: This technique involves stepping the electrode potential from a value where no reaction occurs to a potential where the species of interest is oxidized or reduced, and the resulting current is monitored as a function of time. mdpi.com The shape of the current-time curve provides information about the kinetics of electron transfer and the diffusion of the species to the electrode surface. It is particularly useful for studying the mechanism of mediated electron transfer at electrode surfaces modified with porphyrin films. mdpi.com
Table 4: Representative Redox Potentials for a Metalloporphyrin in CH₂Cl₂ vs. Fc/Fc⁺
| Process | Potential (V) | Description |
|---|---|---|
| First Oxidation (E¹ₒₓ) | +0.85 | Formation of the porphyrin π-radical cation |
| Second Oxidation (E²ₒₓ) | +1.15 | Formation of the porphyrin dication |
| First Reduction (E¹ᵣₑᏧ) | -1.20 | Formation of the porphyrin π-radical anion |
Spectroelectrochemistry for Redox-Induced Spectroscopic Changes
Spectroelectrochemistry is a powerful technique that provides real-time spectroscopic data during an electrochemical event. For platinum(II) porphyrins, this method is instrumental in characterizing the products of electron transfer reactions. nih.govacs.org By applying a controlled potential, researchers can induce oxidation or reduction of the porphyrin and monitor the resulting changes in its UV-visible absorption spectrum.
Typically, Pt(II) porphyrins undergo two reversible one-electron reductions centered on the porphyrin's π-system, leading to the formation of a π-anion radical and subsequently a dianion. nih.gov The oxidation process is more complex. The first oxidation universally yields a stable Pt(II) porphyrin π-cation radical. nih.govacs.org However, the fate of the second oxidation product depends on the substituents of the porphyrin ring. For tetraarylporphyrins with electron-withdrawing groups, an internal electron transfer can occur, converting the Pt(II) dication into a Pt(IV) porphyrin with an unoxidized macrocycle. nih.gov
Thin-layer UV-visible spectroelectrochemistry has been pivotal in elucidating these mechanisms. For instance, studies on Platinum(II) tetraphenylporphyrin (B126558) (PtTPP) have definitively characterized the spectral signatures of the one-electron oxidation product, [(TPP•+)PtII]+, and the two-electron oxidation product, [(TPP)PtIV]2+. rsc.org These experiments provide clear evidence for the generation of different electronic species at various potentials, which is crucial for understanding the reactivity and stability of these complexes in different oxidation states.
Table 1: Redox Potentials and Spectroscopic Data for Selected Platinum Porphyrins This table is representative of data found in the literature for various Pt porphyrins and is intended to be illustrative.
| Compound | First Oxidation (V vs. Fc/Fc+) | λmax of Oxidized Species (nm) | First Reduction (V vs. Fc/Fc+) | λmax of Reduced Species (nm) | Reference |
|---|---|---|---|---|---|
| (TPP)PtII | 0.95 | ~600 | -1.25 | ~650 | rsc.org |
| (OEP)PtII | 0.78 | Not Reported | -1.43 | Not Reported |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for detecting and characterizing species with unpaired electrons, such as the radical cations and anions formed during redox processes. srce.hr In platinum porphyrin research, EPR spectroscopy provides definitive proof of the formation of radical species and offers insight into the distribution of the unpaired electron's spin density within the molecule. nih.govacs.org
When a Pt(II) porphyrin is oxidized by one electron, it forms a π-cation radical. nih.gov The resulting EPR spectrum typically shows a sharp signal with a g-value close to that of a free electron (g ≈ 2.003), confirming the organic radical nature of the species. researchgate.net Similarly, the one-electron reduction product, a π-anion radical, can also be characterized by EPR. acs.org
More complex scenarios arise with multielectron redox processes or with different metal oxidation states. For example, in the study of platinum hematoporphyrin (B191378) IX, redox interactions led to the formation of stable Pt(III) complexes alongside organic radicals. nih.gov The EPR spectra of these systems were complex, showing signals for both the Pt(III) center (d⁷ configuration) and the free radical. The g-values and hyperfine splitting patterns in such spectra are critical for identifying the paramagnetic centers and their coordination environments. For instance, the absence of superhyperfine splitting from ¹⁴N nuclei in one of the Pt(III) signals suggested that the platinum was coordinated outside the main porphyrin ring, likely through carboxylic acid groups. nih.gov
Table 2: Representative EPR Data for Platinum Porphyrin Radical Species This table presents typical g-values for illustrative purposes.
| Species | g-value(s) | System Conditions | Reference |
|---|---|---|---|
| Pt(II) Porphyrin π-cation radical | g ≈ 2.003 | Electrochemical oxidation | researchgate.net |
| Pt(III) Complex 1 | g∥ = 1.950, g⊥ = 2.170 | Reaction with Hematoporphyrin IX | nih.gov |
| Pt(III) Complex 2 | giso ≈ 2.06 | Reaction with Hematoporphyrin IX | nih.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for the fundamental characterization of newly synthesized platinum porphyrins, confirming their molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is the gold standard for confirming the molecular formula of a compound. It provides a highly accurate mass measurement, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. For novel platinum porphyrins and their derivatives, HRMS is a critical step in their characterization. rsc.orgmdpi.com For example, in the synthesis of new conjugatable platinum(II) chlorins, HRMS analysis via an LTQ-Orbitrap-XL instrument was used to verify the exact mass and, therefore, the successful synthesis of the target molecules. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing large molecules like polymers and oligomers, which can be challenging for other ionization methods. mdpi.com In the context of platinum porphyrins, MALDI-TOF is used to characterize porphyrin-based polymers or complex supramolecular structures. For instance, researchers synthesizing a Pt-porphyrin-based conjugated microporous polymer (CMP-PtN4) used MALDI-TOF MS to characterize the monomer, Pt(II) 5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin (B13711472) (Pt-TPP4Br), confirming its calculated mass of 1122.99 m/z. semanticscholar.org Similarly, in the development of new platinum porphyrin donors for organic photovoltaics, MALDI-TOF MS was used to confirm the structures of the final products. acs.org
Future Directions and Emerging Research Avenues for Platinum Porphyrin Systems
Development of Novel Platinum Porphyrin Architectures with Tunable Properties
The creation of new platinum porphyrin architectures with precisely controlled properties is a cornerstone of advancing their application. By strategically modifying the porphyrin macrocycle, researchers can fine-tune the electronic and photophysical characteristics of these molecules.
One key approach involves the synthesis of π-extended platinum(II) porphyrin complexes. A comprehensive study on a family of these complexes, including tetraarylbenzo-, tetraarylnaphtho-, and tetraarylanthroporphyrins, demonstrated efficient phosphorescence in the near-infrared (NIR) region at 773, 890, and 1020 nm, respectively. figshare.com The quantum yields for these emissions were found to be 0.35, 0.15, and 0.08, respectively, showcasing a trend where the efficiency decreases as the emission wavelength increases, a behavior consistent with the energy gap law. figshare.com The synthesis of these complexes was optimized by using platinum(II) acetate (B1210297) in hot benzonitrile (B105546), which provided significantly higher yields compared to methods using platinum(II) chloride. figshare.com
Further research into Pt-tetrabenzoporphyrins (TBPs) with different meso-substituents has shown that their phosphorescence quantum yields can be modulated, ranging from 0.26 to 0.49. acs.org Notably, 5,15-diarylbenzoporphyrins exhibit a 50–60% higher phosphorescence emission yield compared to their 5,10,15,20-tetraarylbenzoporphyrin counterparts. acs.org The most efficient among these, a platinum(II) 5,15-diarylbenzoporphyrin, emits at 770 nm with a remarkable quantum yield of 49%. acs.org
The introduction of electron-deficient meso-diethoxyphosphoryl groups to the porphyrin periphery is another strategy to tune photophysical properties. Platinum(II) complexes of these porphyrins exhibit phosphorescence in the near-infrared region (670–770 nm) with quantum yields between 9.2% and 11% and luminescence decay times of 56 to 69 µs in deoxygenated toluene. rsc.org These modifications also enhance photostability, a crucial factor for practical applications. rsc.org
Water-solubility is another desirable property that can be engineered into platinum porphyrin systems. The synthesis of water-soluble platinum(II) complexes bearing ethyl phosphonate (B1237965) substituents has been achieved. rsc.org Interestingly, the aggregation behavior of these complexes in aqueous media can be controlled by the number of phosphonate groups. Mono-phosphonates tend to form aggregates, while bis-phosphonates remain predominantly as monomeric species over a wide range of concentrations and pH values. rsc.org This control over aggregation is critical as it directly impacts the material's properties and performance in aqueous environments.
| Compound Family | Emission Wavelength (nm) | Phosphorescence Quantum Yield | Key Feature |
| Pt(II) Tetraarylbenzoporphyrins | 773 | 0.35 | π-extended system |
| Pt(II) Tetraarylnaphthoporphyrins | 890 | 0.15 | π-extended system |
| Pt(II) Tetraarylanthroporphyrins | 1020 | 0.08 | π-extended system |
| Pt(II) 5,15-Diarylbenzoporphyrins | ~770 | 0.49 | High phosphorescence efficiency |
| Pt(II) meso-diethoxyphosphorylporphyrins | 670-770 | 0.092-0.11 | High photostability |
| Water-soluble Pt(II) bis-phosphonates | - | - | Monomeric in aqueous media |
Integration into Complex Functional Hybrid Systems and Devices
The unique photophysical properties of platinum porphyrins make them ideal candidates for integration into a variety of functional hybrid systems and devices. Their applications span from advanced lighting technologies to sensitive chemical sensors.
Organic Light-Emitting Diodes (OLEDs): Platinum porphyrins, such as Platinum octaethylporphyrin (PtOEP), are utilized as red triplet emitting materials in OLEDs, achieving high external quantum yields. These complexes can be used as dopants in host materials like CBP and Alq3, with their red emission peaking around 650 nm. The development of π-extended platinum(II) porphyrin complexes is specifically aimed at creating chromophores for near-infrared emitting OLEDs. acs.org Researchers have also fabricated NIR OLEDs using platinum(II) azatetrabenzoporphyrin complexes, which exhibit electroluminescence peaks near 850 nm with maximum external quantum efficiencies of up to 2.8%. aip.org
Sensors: The phosphorescence of platinum porphyrins is sensitive to the presence of oxygen, making them excellent candidates for optical oxygen sensors. acs.orgnih.gov Platinum octaethylporphyrin (PtOEP) can be used as a fluorescent dye in polymer- and silica-based oxygen sensors. Furthermore, novel platinum-porphyrin compounds have been synthesized for the efficient fluorescent and electrochemical detection of hydrogen peroxide. mdpi.com The integration of platinum porphyrins into hybrid materials, such as with gold nanoparticles, has been shown to create effective optical sensors for detecting substances like hydrocortisone. scientific.net
Photocatalysis: Platinum porphyrins are also being explored as components in photocatalytic systems. For instance, they have been investigated for photocatalytic hydrogen production from water under visible light. researchgate.netevitachem.com In these systems, the platinum porphyrin can act as a photosensitizer. rsc.org Hybrid materials composed of platinum nanoparticles supported on porphyrin-functionalized graphene nanosheets have demonstrated superior catalytic activity for methanol (B129727) electrooxidation, which is significant for direct methanol fuel cells. nih.gov
| Application Area | Specific Use | Key Platinum Porphyrin System |
| OLEDs | Red Emitter | Platinum octaethylporphyrin (PtOEP) |
| NIR Emitter | π-extended platinum(II) porphyrins, Platinum(II) azatetrabenzoporphyrins | |
| Sensors | Oxygen Sensing | Platinum octaethylporphyrin (PtOEP) |
| H₂O₂ Detection | Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin | |
| Hydrocortisone Detection | Platinum Porphyrin-Au-NPs Hybrid | |
| Photocatalysis | Hydrogen Production | Platinum porphyrin-based photocatalysts |
| Methanol Oxidation | Pt nanoparticles on porphyrin-functionalized graphene |
Advanced Computational Modeling for Predictive Design and Discovery
Advanced computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the predictive design and discovery of new platinum porphyrin systems. These methods allow researchers to understand and predict the electronic structures, photophysical properties, and reactivity of these complex molecules before their synthesis, thus accelerating the development of new materials.
DFT and TD-DFT calculations have been successfully employed to study the electronic structures and spectroscopic properties of various platinum(II) porphyrin complexes. researchgate.netacs.org For instance, theoretical studies have investigated the effect of different substituent groups on the electronic and optical properties of platinum(II) porphyrins, revealing how electron-donating or electron-withdrawing groups can modulate the semiconductor properties of these materials. researchgate.netugm.ac.id These calculations can predict parameters such as band gap energy, density of states, and UV-visible absorption spectra, which are crucial for applications in electronics. researchgate.net
Computational models have also been used to elucidate the photophysical properties of π-extended platinum porphyrins. DFT calculations have revealed the nonplanar geometries of these complexes and corroborated their absorption characteristics, providing a deeper understanding of the relationship between structure and luminescence. acs.org The agreement between calculated and experimental absorption and luminescence data for various platinum(II) complexes validates the accuracy of these theoretical approaches. acs.org
Furthermore, computational studies have provided insights into the photocatalytic mechanisms of platinum porphyrins. By modeling the excited states and electron transfer processes, researchers can better understand how these molecules function in, for example, hydrogen evolution reactions. rsc.org This fundamental understanding is critical for designing more efficient photosensitizers. rsc.org
| Computational Method | Investigated Property | Example Platinum Porphyrin System | Finding |
| DFT/TD-DFT | Electronic & Optical Properties | Substituted Platinum(II) Porphyrins | Substituent groups tune semiconductor properties. researchgate.netugm.ac.id |
| DFT | Molecular Geometry & Absorption | π-extended Platinum Porphyrins | Revealed nonplanar geometries and confirmed absorption characteristics. acs.org |
| DFT/TD-DFT | Spectroscopic Properties | Cyclometalated Platinum(II) Complexes | Calculated absorption and emission energies match experimental results. acs.org |
| DFT | Photocatalytic Mechanism | Platinum(II)-porphyrins with naphthalimide | Elucidated the role of long-lived triplet excited states in hydrogen evolution. rsc.org |
Exploration of New Catalytic Pathways and Unconventional Materials Applications
Beyond their established roles, platinum porphyrins are being explored for new catalytic pathways and in unconventional materials applications, pushing the boundaries of their utility.
Catalysis: While metalloporphyrins have been widely studied for their catalytic efficiency in various organic transformations, the use of platinum porphyrins is an emerging area. researchgate.net Water-soluble palladium porphyrins have shown promise as catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. researchgate.net Building on this, research into platinum porphyrin catalysts for similar and other novel reactions is a logical next step. Platinum nanoparticles supported on porphyrin-functionalized graphene have been shown to be superior catalysts for methanol electrooxidation, indicating their potential in fuel cell technology. nih.gov
Unconventional Materials: The ability of platinum porphyrins to form ordered structures makes them interesting candidates for molecular electronics and molecular magnets. The unique electronic properties of platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide, for instance, make it suitable for sensor applications that can detect changes in the environment, such as pH. evitachem.com
Biomedical Applications: Porphyrin-platinum conjugates are being investigated for their potential in cancer therapy. frontiersin.orgmdpi.com These conjugates can exhibit both chemocytotoxic and phototoxic effects, offering a synergistic approach to treatment. frontiersin.org Tetraplatinated porphyrin complexes have shown efficacy in cisplatin-resistant carcinoma cell lines, suggesting a potential strategy to overcome drug resistance. frontiersin.org The ability to generate singlet oxygen upon light irradiation also makes platinum porphyrins suitable as photosensitizers in photodynamic therapy (PDT).
The exploration of these new frontiers continues to unveil the vast potential of platinum porphyrin systems, promising exciting advancements in catalysis, materials science, and medicine.
Q & A
Q. What are the foundational synthetic strategies for Ptkoe-porphyrin derivatives?
this compound derivatives are typically synthesized via Adler-Longo or Lindsey methods, with structural modifications introduced at meso-positions. For example, ortho-substituted alkoxyl chains (e.g., LD14 porphyrin) enhance photovoltaic efficiency by reducing dye aggregation and improving light absorption . Key steps include protecting group strategies for regioselective functionalization and spectroscopic validation (UV-Vis, NMR) to confirm macrocycle integrity .
Q. How do structural modifications (e.g., substituent position, chain length) influence this compound photophysical properties?
Substituent position (ortho vs. para) and chain length directly affect π-conjugation and steric effects. Ortho-substituted alkoxyl chains in this compound derivatives improve charge transfer in dye-sensitized solar cells (DSSCs), achieving JSC >19 mA cm<sup>-2</sup> and η >10% . Comparative studies using cyclic voltammetry and DFT calculations are recommended to correlate structure with redox potentials and HOMO-LUMO gaps .
Q. What characterization techniques are essential for validating this compound purity and functionality?
Essential techniques include:
- Mass spectrometry for molecular weight confirmation.
- UV-Vis/NIR spectroscopy to assess Q-band absorption and aggregation behavior.
- Electrochemical methods (cyclic voltammetry) to determine redox potentials.
- X-ray crystallography (where possible) for definitive structural elucidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound efficacy across catalytic or photovoltaic studies?
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, anchoring groups in DSSCs). A systematic approach includes:
- Meta-analysis of published datasets to identify outliers.
- Controlled replication studies with standardized protocols (e.g., TiO2 electrode pretreatment in DSSCs).
- Multivariate regression to isolate variables (e.g., substituent electronegativity vs. device efficiency) .
Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound applications?
- PICO Framework :
- Population : this compound derivatives with fluorinated substituents.
- Intervention : Functionalization with electron-withdrawing groups.
- Comparison : Non-fluorinated analogs.
- Outcome : Photostability and catalytic turnover in organic transformations .
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored substituents), and Relevant to energy or biomedical applications .
Q. What strategies optimize this compound integration into hybrid materials (e.g., MOFs, polymers) for enhanced functionality?
- Covalent grafting : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach porphyrins to polymer backbones.
- Non-covalent assembly : Leverage π-π stacking or axial ligand coordination in MOFs.
- Performance metrics : Track Förster resonance energy transfer (FRET) efficiency or catalytic activity in hybrid systems .
Q. How should researchers address reproducibility challenges in this compound synthesis and device fabrication?
- Documentation : Provide detailed synthetic protocols (e.g., solvent purity, temperature gradients) in supplementary materials.
- Collaborative validation : Share samples with independent labs for cross-testing.
- Data transparency : Publish raw spectral data and device parameters (e.g., IPCE curves for DSSCs) in open repositories .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
